

# what is biperiden lactate used for in research

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biperiden Lactate

CAS No.: 7085-45-2

Cat. No.: S521356

Get Quote

## Primary Research Applications and Mechanisms

**Biperiden lactate** serves as a key pharmacological tool in neuroscience and drug development research due to its action as a **non-selective muscarinic acetylcholine receptor (mAChR) antagonist** [1]. It competitively binds to M1 muscarinic receptors, inhibiting acetylcholine-mediated signaling and indirectly enhancing dopaminergic activity in the central nervous system [1]. The table below summarizes its core research applications:

| Research Application                                       | Key Findings / Use Cases                                                                                                       | Primary Mechanism of Action                                     |
|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| <b>Modeling Cognitive Impairment</b>                       | Induces transient deficits in memory & attention in healthy volunteers; models age-related episodic memory impairment [2] [3]. | Muscarinic receptor antagonism (M1) [2].                        |
| <b>Parkinson's Disease &amp; Drug-Induced Side Effects</b> | Symptomatic treatment of parkinsonism & extrapyramidal side effects from antipsychotics [4] [5] [6].                           | Restores dopamine-acetylcholine balance in corpus striatum [7]. |
| <b>Nerve Agent Poisoning</b>                               | Investigated as an antiseizure compound in organophosphate poisoning [4] [5].                                                  | Uncompetitive acetylcholinesterase (AChE)                       |

| Research Application            | Key Findings / Use Cases                                                                | Primary Mechanism of Action                                    |
|---------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------|
|                                 |                                                                                         | inhibition & muscarinic antagonism [4].                        |
| Oncology Research               | Reduces tumor size in pancreatic ductal adenocarcinoma mouse models [1].                | Induction of apoptosis & inhibition of cell proliferation [1]. |
| Seizure & Excitability Research | Reduces frequency of spontaneous seizures & hippocampal excitability in rat models [1]. | Reduction of extracellular hippocampal glutamate levels [1].   |

## Quantitative Data from Key Studies

The table below summarizes critical quantitative data from experimental research, which is essential for designing and interpreting studies involving **biperiden lactate**.

| Parameter / Finding                           | Quantitative Value     | Experimental Context / Notes                                                             |
|-----------------------------------------------|------------------------|------------------------------------------------------------------------------------------|
| AChE Inhibition Constant ( $K_i$ )            | $1.11 \pm 0.20$ mmol/L | <i>In vitro</i> (electric eel AChE); Uncompetitive inhibition [4].                       |
| Predicted Binding Energy ( $\Delta G$ )       | -7.84 kcal/mol         | <i>In silico</i> docking to AChE (H-bond with Tyr 341, $\pi$ - $\pi$ interactions) [4].  |
| Dose for Cognitive Modeling (Human)           | 4 mg (oral)            | Single dose impairs recognition memory & reaction times in healthy young adults [2].     |
| IV Doses for Challenge Model (Human)          | 1.3 mg & 2.6 mg (base) | 60-min IV infusion in healthy elderly subjects to impair working memory & attention [3]. |
| Antiproliferative/Apoptotic Effect (In Vitro) | 29.6 $\mu$ g/mL (72h)  | Significant effect on human pancreatic ductal adenocarcinoma cells [1].                  |

| Parameter / Finding            | Quantitative Value       | Experimental Context / Notes                                                            |
|--------------------------------|--------------------------|-----------------------------------------------------------------------------------------|
| Antitumor Efficacy (In Vivo)   | 10 mg/kg (i.p., daily)   | Reduced tumor size by 83% in Panc-1 xenograft mouse model over 3 weeks [1].             |
| Antiseizure Efficacy (In Vivo) | 8 mg/kg (i.p., every 8h) | Reduced late seizures in rat model; decreased hippocampal glutamate & excitability [1]. |

## Detailed Experimental Protocols

### Clinical Protocol: Cognitive Challenge Model

This protocol is used to transiently impair cognitive function in healthy volunteers to test potential therapeutic compounds [3].

- **Study Design:** Randomized, double-blind, placebo-controlled, cross-over study.
- **Participants:** Healthy elderly subjects (aged 65-80).
- **Intervention:** Single doses of IV **biperiden lactate** (1.3 mg and 2.6 mg, corresponding to 1.0 mg and 2.0 mg of biperiden base) and placebo, administered as a 60-minute continuous IV infusion. A washout period of 7-14 days is required between sessions.
- **Key Assessments:**
  - **Pharmacodynamics:** Cognitive tests (e.g., adaptive tracking for attention, Cogstate battery for memory) performed at baseline and multiple timepoints post-infusion (e.g., 20 min, 1h, 2.5h, 4h, 7h, 24h).
  - **Pharmacokinetics:** Plasma concentration measurements at baseline, 20 min, 1h, 2h, 3h, 5h, 7h, and 11h post-dose.
  - **Safety:** Continuous monitoring of vital signs, ECG, and clinical laboratory tests.

### Preclinical Protocol: In Vivo Antitumor Efficacy

This protocol assesses the effect of **biperiden lactate** on tumor growth in a xenograft mouse model [1].

- **Animal Model:** Mice with subcutaneous xenografts from Panc-1 human pancreatic ductal adenocarcinoma cells.

- **Dosing:** 10 mg/kg **biperiden lactate**, administered via intraperitoneal (i.p.) injection, once daily for 3 weeks.
- **Key Outcome Measure:** Reduction in tumor size compared to the control group.

## Preclinical Protocol: In Vitro Antiproliferative Activity

This protocol evaluates the direct effect of biperiden on cancer cell proliferation and death [1].

- **Cell Lines:** Human pancreatic ductal adenocarcinoma cells (e.g., Panc-1, BxPC3).
- **Dosing:** **Biperiden lactate** at 29.6 µg/mL.
- **Incubation Time:** 72 hours.
- **Key Assessments:** Cell proliferation assays and apoptosis analysis.

## Mechanism and Workflow Visualization

The following diagram illustrates the primary mechanism of action of **biperiden lactate** and its downstream cognitive effects, which underpin its use as a pharmacological challenge tool.



[Click to download full resolution via product page](#)

**Biperiden lactate** acts as a muscarinic receptor antagonist, disrupting cholinergic signaling and inducing transient cognitive deficits.

The workflow for using **biperiden lactate** in a clinical cognitive challenge study, from screening to data analysis, follows a structured process as outlined below.



[Click to download full resolution via product page](#)

Workflow for a clinical crossover study using **biperiden lactate** to model cognitive impairment and characterize its effects.

## Key Considerations for Research Use

- **Dose Dependency:** Effects are dose-dependent. The 4 mg oral / 2 mg IV dose reliably impairs episodic memory, while lower doses may be used to characterize graded responses [2] [3].
- **Stimulus and Task Dependency:** Biperiden's effects on recognition memory can vary with the type of stimulus (e.g., abstract figures vs. non-words) and the depth of initial encoding, requiring careful experimental design [2].
- **Specificity of Deficit:** The induced cognitive impairment appears selective. It affects memory and sustained attention but may spare other functions, making it a suitable model for specific aspects of age-related or disease-related cognitive decline [2] [3].
- **Off-Target Activity:** While primarily a muscarinic antagonist, be aware that biperiden is a very weak, uncompetitive inhibitor of acetylcholinesterase (AChE) ( $K_i = 1.11 \text{ mmol/L}$ ). This is unlikely to be relevant at typical research doses but may be a consideration in high-concentration *in vitro* experiments [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Biperiden lactate (KL 373 lactate) | Muscarinic Receptor ... [medchemexpress.com]
2. The antimuscarinic agent biperiden selectively impairs ... [pmc.ncbi.nlm.nih.gov]
3. ISRCTN91879618: The effects on the body and processing ... [isrctn.com]
4. Anti-Parkinson Drug Biperiden Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]
5. Biperiden [en.wikipedia.org]
6. Development and validation of a stability-indicating high ... [sciencedirect.com]
7. Akineton (Biperiden): Side Effects, Uses, Dosage ... [rxlist.com]

To cite this document: Smolecule. [what is biperiden lactate used for in research]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b521356#what-is-biperiden-lactate-used-for-in-research>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)